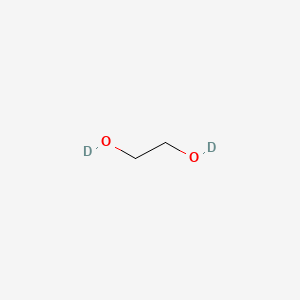

Ethylene glycol-(OD)2

概要

説明

Ethylene glycol-(OD)2, also known as deuterated ethylene glycol, is a derivative of ethylene glycol where the hydrogen atoms are replaced with deuterium. This compound is of significant interest in various scientific fields due to its unique properties and applications. Ethylene glycol itself is a colorless, odorless, and sweet-tasting liquid commonly used in antifreeze formulations and as a raw material in the production of polyester fibers .

準備方法

The preparation of ethylene glycol-(OD)2 involves the reaction of ethylene glycol with heavy water (D2O). The process typically includes the following steps:

Reaction with Heavy Water: Ethylene glycol is reacted with heavy water to produce a mixture containing this compound.

Separation and Purification: The reaction mixture is then subjected to separation and purification processes to isolate this compound

Industrial production methods for this compound are similar to those used for ethylene glycol, with the primary difference being the use of heavy water instead of regular water .

化学反応の分析

Ethylene glycol-(OD)2 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to produce oxalic acid and other oxidation products. Common oxidizing agents include potassium permanganate and nitric acid.

Reduction: Reduction reactions of this compound are less common but can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Substitution reactions involve replacing one or more deuterium atoms with other functional groups. .

科学的研究の応用

Chemical Properties and Structure

Ethylene glycol-(OD)2 is characterized by its dihydroxy structure, which imparts significant hydrophilicity and reactivity. The compound's ability to form hydrogen bonds enhances its solubility in water, making it suitable for various applications in chemical synthesis and biological systems.

Applications in Scientific Research

- Polymer Chemistry

-

Catalysis

- Recent studies have highlighted the use of this compound as a solvent in the synthesis of metal nanoclusters. These nanoclusters exhibit enhanced catalytic properties for reactions such as hydrogenation and oxidation due to their unique electronic structures when synthesized in ethylene glycol environments .

-

Biomedical Applications

- The compound is utilized in the formulation of biocompatible materials for drug delivery. Its PEGylation can increase the half-life of therapeutic agents by reducing immunogenicity and enhancing solubility . this compound is also employed in the preservation of biological specimens, providing an alternative to formaldehyde due to its lower toxicity .

- Cryopreservation

- Environmental Applications

Data Table: Applications Overview

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Polymer Chemistry | Synthesis of PEG and polyesters | Improved solubility and stability |

| Catalysis | Solvent for metal nanocluster synthesis | Enhanced catalytic activity |

| Biomedical | Drug delivery systems | Increased therapeutic efficacy |

| Cryopreservation | Cryoprotectant for biological samples | Prevents cellular damage during freezing |

| Environmental Science | Dehydration agent for natural gas | Reduces hydrate formation |

Case Study 1: Drug Delivery Systems

A study demonstrated that PEGylated liposomes incorporating this compound significantly improved the pharmacokinetics of anticancer drugs. The liposomes showed prolonged circulation time and enhanced tumor targeting compared to non-PEGylated formulations .

Case Study 2: Metal Nanocluster Catalysts

Research on metal nanoclusters synthesized in ethylene glycol environments revealed that these catalysts exhibited superior selectivity and activity for hydrogenation reactions. The unique solvent properties of this compound facilitated the formation of stable nanocluster structures that enhanced catalytic performance .

Case Study 3: Cryopreservation Techniques

In a comparative study on cryopreservation methods, samples treated with this compound demonstrated higher cell viability post-thaw than those treated with traditional cryoprotectants. This finding underscores its potential for improving preservation techniques in cellular biology .

作用機序

The mechanism of action of ethylene glycol-(OD)2 involves its interaction with various molecular targets and pathways. In biological systems, the presence of deuterium can affect enzyme activity and metabolic processes. Deuterium-labeled compounds are often used to trace metabolic pathways and study the kinetics of enzymatic reactions .

類似化合物との比較

Ethylene glycol-(OD)2 can be compared with other similar compounds such as:

Ethylene Glycol: The non-deuterated form of ethylene glycol, commonly used in antifreeze and polyester production.

Propylene Glycol: Another glycol with similar physical properties but different applications, such as in food and pharmaceuticals.

Diethylene Glycol: A related compound with two ethylene glycol units, used in the production of plasticizers and resins

This compound is unique due to the presence of deuterium, which imparts different physical and chemical properties compared to its non-deuterated counterparts.

生物活性

Ethylene glycol-(OD)2, a derivative of ethylene glycol, has garnered attention for its biological activity and potential applications in various fields, including medicine and toxicology. This article delves into the compound's biological activity, mechanisms of action, toxicological implications, and relevant case studies.

Overview of this compound

This compound is a diol compound that can undergo metabolic conversion in biological systems. Its structure allows it to interact with various biological molecules, leading to significant physiological effects. Understanding its biological activity is crucial for assessing its safety and efficacy in potential therapeutic applications.

Ethylene glycol is metabolized primarily in the liver through the action of alcohol dehydrogenase (ADH), which converts it into glycoaldehyde, followed by further metabolism to glycolic acid and oxalic acid. The metabolic pathway is critical since the metabolites are responsible for the compound's toxicity.

- Key Steps in Metabolism :

- Ethylene glycol → Glycoaldehyde (via ADH)

- Glycoaldehyde → Glycolic acid

- Glycolic acid → Oxalic acid

The conversion to oxalic acid can lead to the formation of calcium oxalate crystals, which may cause renal damage and other organ dysfunctions .

Biological Activity and Toxicity

The biological activity of this compound is characterized by its toxicological effects. It can induce metabolic acidosis, renal failure, and neurological symptoms due to its metabolites. The severity of these effects often correlates with the dose ingested.

Toxicological Effects

- Metabolic Acidosis : High levels of ethylene glycol lead to severe acidosis due to the accumulation of glycolic and oxalic acids .

- Renal Damage : Calcium oxalate crystals can precipitate in renal tubules, leading to acute kidney injury .

- Neurological Symptoms : Symptoms such as confusion and slurred speech are common following ingestion due to central nervous system effects .

Case Study 1: Acute Ethylene Glycol Poisoning

A 70-year-old male presented with confusion and altered mental status after ingesting ethylene glycol. His blood tests revealed severe metabolic acidosis with an anion gap of 28 mEq/L. Treatment involved hemodialysis to remove ethylene glycol and its metabolites, resulting in improved clinical status .

Case Study 2: Lethal Ingestion

A report documented a case where a 37-year-old male ingested a lethal dose (1254 mg/dL) of ethylene glycol as part of a suicide attempt. Despite aggressive treatment including hemodialysis, he developed multi-organ failure and ultimately succumbed to his injuries .

Research Findings

Recent studies have explored the structural stability of proteins like myoglobin in the presence of ethylene glycol. Findings indicated that while ethylene glycol does not significantly alter the secondary structure of myoglobin, it decreases thermal stability at higher concentrations .

Table 1: Clinical Presentation of Ethylene Glycol Poisoning

| Symptom | Description |

|---|---|

| Confusion | Altered mental status due to CNS effects |

| Metabolic Acidosis | pH < 7.35; high anion gap |

| Renal Failure | Presence of calcium oxalate crystals |

| Neurological Effects | Slurred speech, ataxia |

Table 2: Metabolic Panel Results in Ethylene Glycol Poisoning

| Lab Test | Value | Reference Range |

|---|---|---|

| Glucose | 140 mg/dL | 70 - 99 mg/dL |

| Sodium | 156 mmol/L | 136 - 145 mmol/L |

| Blood Urea Nitrogen | 13 mg/dL | 5 - 25 mg/dL |

| Creatinine | 0.83 mg/dL | 0.61 - 1.24 mg/dL |

| Bicarbonate | 8 mEq/L | 24 - 31 mEq/L |

| Anion Gap | 28 mEq/L | 5 - 15 mEq/L |

特性

IUPAC Name |

1,2-dideuteriooxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O2/c3-1-2-4/h3-4H,1-2H2/i3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYCAIKOWRPUZTN-NMQOAUCRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]OCCO[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20450700 | |

| Record name | Ethylene glycol-(OD)2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20450700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

64.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2219-52-5 | |

| Record name | 1,2-Ethanediol-d2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2219-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene glycol-(OD)2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20450700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2219-52-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。